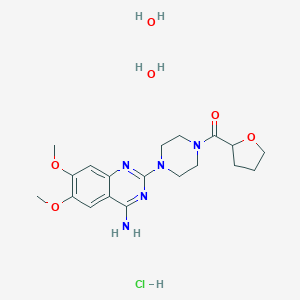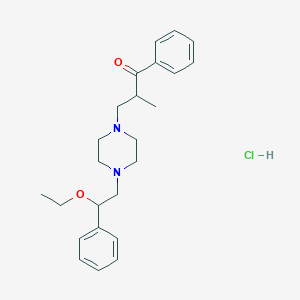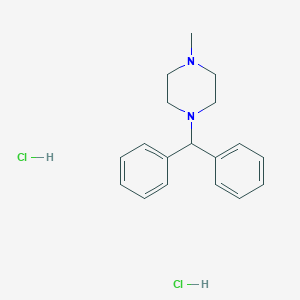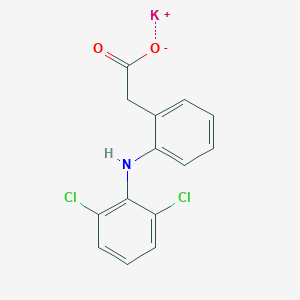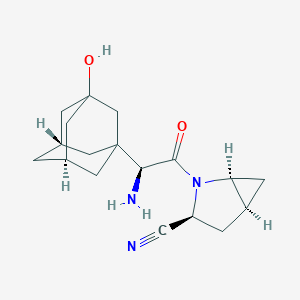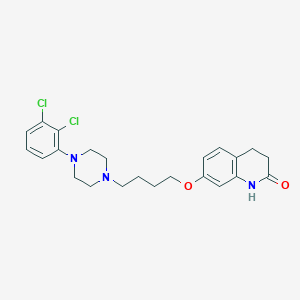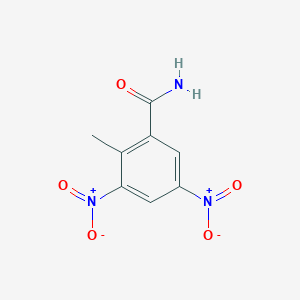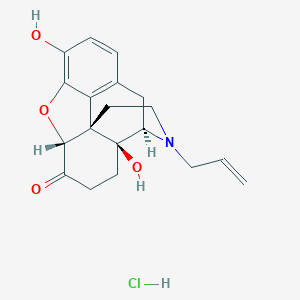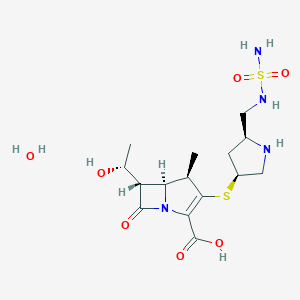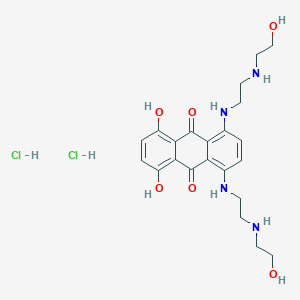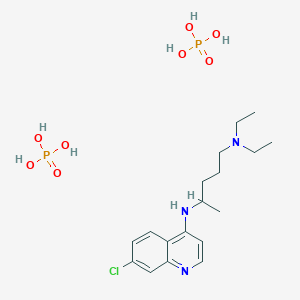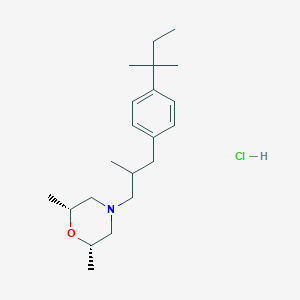
Chlorhydrate d'amorolfine
Vue d'ensemble
Description
Le chlorhydrate d'amorolfine est un antifongique morpholine qui inhibe la Δ14-stérol réductase et la cholestérol Δ-isomérase, ce qui conduit à l'appauvrissement en ergostérol et à l'accumulation d'ignoestérol dans les membranes cellulaires cytoplasmiques fongiques . Il est couramment utilisé sous forme de vernis à ongles pour traiter l'onychomycose (infection fongique des ongles) .
Applications De Recherche Scientifique
Chemistry:
Analytical Methods: Development of high-performance liquid chromatographic methods for the determination of amorolfine hydrochloride in pharmaceutical formulations.
Biology:
Antifungal Agent: Amorolfine hydrochloride is used to treat fungal infections of the nails and skin by inhibiting key enzymes in the fungal sterol synthesis pathway.
Medicine:
Onychomycosis Treatment: It is applied as a nail lacquer to treat fungal infections of the toenails and fingernails.
Dermatomycosis Treatment: Also used for superficial fungal infections of the skin.
Industry:
Pharmaceutical Formulations: Used in the development of topical solutions and nail lacquers for antifungal treatments.
Analyse Biochimique
Biochemical Properties
Amorolfine hydrochloride inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Cellular Effects
The depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes caused by Amorolfine hydrochloride disrupts the cell membrane’s structure and function . This disruption can lead to the death of the fungal cells, effectively treating the fungal infection .
Molecular Mechanism
Amorolfine hydrochloride exerts its effects at the molecular level by inhibiting the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes are crucial for the synthesis of ergosterol, a major component of fungal cell membranes . The inhibition of these enzymes disrupts the sterol synthesis pathways, leading to a decrease in ergosterol levels and an increase in ignosterol levels .
Temporal Effects in Laboratory Settings
It is known that the drug is effective in treating toenail onychomycosis with once or twice weekly applications .
Metabolic Pathways
Amorolfine hydrochloride is involved in the sterol synthesis pathways in fungal cells . By inhibiting the enzymes D14 reductase and D7-D8 isomerase, it disrupts these pathways, affecting the production of ergosterol .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the fungal cell membranes where the sterol synthesis pathways occur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles :
Conversion en chlorhydrate : L'amorolfine est ensuite convertie en chlorhydrate d'amorolfine.
Méthodes de production industrielle :
Substitution nucléophile : Le 3-(4-tert-amylphényl)-2-méthylpropanol réagit avec le chlorure de méthanesulfonyle en conditions alcalines, suivi d'une substitution nucléophile par la cis-2,6-diméthylmorpholine.
Formation de chlorhydrate : Le produit est ensuite traité avec du gaz chlorure d'hydrogène pour former le this compound.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le chlorhydrate d'amorolfine peut subir des réactions d'oxydation, bien que les conditions et les réactifs spécifiques ne soient pas souvent détaillés dans la littérature.
Substitution : Des réactions de substitution nucléophile sont impliquées dans sa synthèse industrielle.
Réactifs et conditions courantes :
Catalyseur au palladium : Utilisé dans la réaction initiale pour obtenir l'acide 3-tert-amylphényl-2-méthylpropionique.
Borohydrure de sodium triacétoxy : Utilisé comme agent réducteur dans l'étape d'amination réductrice.
Chlorure de méthanesulfonyle : Utilisé dans la réaction de substitution nucléophile.
Principaux produits :
Amorolfine : Le principal produit formé avant la conversion en son sel chlorhydrate.
This compound : Le produit final utilisé dans les applications médicales.
Applications de la recherche scientifique
Chimie :
Méthodes analytiques : Développement de méthodes chromatographiques en phase liquide à haute performance pour la détermination du this compound dans les formulations pharmaceutiques.
Biologie :
Agent antifongique : Le this compound est utilisé pour traiter les infections fongiques des ongles et de la peau en inhibant des enzymes clés de la voie de synthèse du stérol fongique.
Médecine :
Traitement de l'onychomycose : Il est appliqué sous forme de vernis à ongles pour traiter les infections fongiques des ongles des pieds et des mains.
Traitement de la dermatomycose : Également utilisé pour les infections fongiques superficielles de la peau.
Industrie :
Formulations pharmaceutiques : Utilisé dans le développement de solutions topiques et de vernis à ongles pour les traitements antifongiques.
Mécanisme d'action
Le this compound inhibe les enzymes fongiques Δ14-stérol réductase et Δ7-Δ8 isomérase, perturbant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . Cela conduit à l'accumulation d'ignoestérol, qui compromet l'intégrité de la membrane cellulaire fongique, entraînant finalement la mort cellulaire .
Mécanisme D'action
Amorolfine hydrochloride inhibits the fungal enzymes Δ14-sterol reductase and Δ7-Δ8 isomerase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the accumulation of ignosterol, which compromises the integrity of the fungal cell membrane, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Composés similaires :
Ciclopirox : Un autre agent antifongique utilisé dans les vernis à ongles pour le traitement de l'onychomycose.
Naftifine : Un composé antifongique utilisé dans les formulations topiques pour les infections cutanées.
Tioconazole : Un agent antifongique utilisé dans les solutions pour traiter les infections fongiques.
Unicité :
Propriétés
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-38-4 | |
| Record name | Amorolfine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorolfine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


